molecular formula C44H28N2O8 B3069644 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) CAS No. 1836122-41-8

4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)

Cat. No. B3069644
CAS RN: 1836122-41-8
M. Wt: 712.7 g/mol
InChI Key: CSBZCNQSHZCALC-UHFFFAOYSA-N
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Description

“4,4’,4’‘,4’‘’-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)” is a chemical compound with the CAS number 1836122-41-8 . .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyridine-based 4,4ʹ-(1,4-phenylene)-bis-2,6-di-coumarins were synthesized under conventional methods with a yield of more than 70% .


Molecular Structure Analysis

The molecular formula of the compound is C34H24N2O8 . The average mass is 588.563 Da and the monoisotopic mass is 588.153259 Da .

Scientific Research Applications

Electropolymerization Applications

  • Electropolymerization of 1,4‐bis(Pyrrol‐2‐yl)benzene : This study explores the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, which is related to 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid) in its structure and properties. The process involves easily oxidized electrolytes like sodium tetraphenylborate, highlighting potential applications in creating conducting polymers with low oxidation potential and high electroactivity (Larmat et al., 1996).

Coordination Frameworks and Architectures

  • Self-Assembly of Coordination Frameworks : Research on long bis(4-pyridyl) ligands, closely related to the chemical structure , demonstrates their use in self-assembling coordination polymers and architectures. This includes developing structures with long metal-metal separations, indicating utility in creating diverse molecular architectures (Banfi et al., 2002).

Polymer Synthesis

  • Arylenecyclosiloxane–Dimethylsiloxane Copolymers : The synthesis of copolymers involving 1,4-bis(phenyldichlorosilyl)benzene, a compound sharing similarities with 4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid), has been studied. This highlights potential applications in developing new materials with specific thermal and mechanical properties (Mukbaniani et al., 2001).

Co-crystal Formation

  • Co-Crystals of Tetrakis-1,2,3,4-(4'-carboxyphenyl)cyclobutane : A study on the formation of co-crystals using compounds like tetrakis-1,2,3,4-(4'-carboxyphenyl)cyclobutane with dipyridyl spacers reveals insights into designing co-crystals. This is relevant for applications in crystal engineering and understanding structural diversity in molecular systems (Kole et al., 2012).

Luminescence in Polymers

  • Protonation in Heteroatomic Conjugated Polymers : Research on the effects of protonation on structural and spectroscopic properties of polymers containing pyridyl units, like 1,4-dimethoxy-2,5-bis(2-pyridyl)benzene, reveals applications in tuning luminescence properties in polymers. This has implications for developing materials with specific optical and electronic characteristics (Monkman et al., 2002).

Mechanism of Action

Target of Action

It has been observed to interact withiron (II) cations (Fe 2+) . The compound’s interaction with these ions suggests a potential role in metal ion chelation .

Mode of Action

The compound, also known as PBTPy, forms blue fluorescent ribbon aggregates in a pH-modulated solvent of DMSO / H2O . The complexing of two terpyridine functional groups with Fe 2+ leads to the gradual “etching” of the aggregates of PBTPy . This interaction results in new absorption bands at around 576 nm, 582 nm, and 610 nm, with a color change from purple to blue and then to cyan, depending on the content of Fe 2+ .

Biochemical Pathways

The compound’s interaction with fe 2+ and its ability to form fluorescent aggregates suggest it may influence pathways related tometal ion homeostasis and fluorescence signaling .

Result of Action

The compound’s interaction with Fe 2+ results in the formation of fluorescent aggregates and a color change, suggesting a potential application in visual detection methods for Fe 2+ . The exact molecular and cellular effects of this action would depend on the specific biological context in which the compound is used.

Action Environment

The compound’s action is influenced by environmental factors such as pH and the presence of Fe 2+ ions . The formation of fluorescent aggregates and the resulting color change occur in a pH-modulated solvent of DMSO / H2O, indicating that the compound’s action, efficacy, and stability may be sensitive to changes in pH and solvent composition .

properties

IUPAC Name

4-[4-[4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]phenyl]-6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N2O8/c47-41(48)31-13-5-27(6-14-31)37-21-35(22-38(45-37)28-7-15-32(16-8-28)42(49)50)25-1-2-26(4-3-25)36-23-39(29-9-17-33(18-10-29)43(51)52)46-40(24-36)30-11-19-34(20-12-30)44(53)54/h1-24H,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBZCNQSHZCALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC(=NC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4'',4'''-(1,4-Phenylene)bis(pyridine-4,2,6-triyl)tetrakis(benzoic acid)

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